molecular formula C15H22ClNO2 B166880 Propisochlor CAS No. 86763-47-5

Propisochlor

Cat. No.: B166880
CAS No.: 86763-47-5
M. Wt: 283.79 g/mol
InChI Key: KZNDFYDURHAESM-UHFFFAOYSA-N
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Description

Propisochlor (CAS 86763-47-5) is a chloroacetamide herbicide with the chemical formula C₁₅H₂₂ClNO₂ and a molecular weight of 283.79 g/mol. It is structurally defined as 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(1-methylethoxy)methyl]acetamide . This compound is primarily used in pre-emergent weed control for crops such as soybeans, corn, and rice. Its mode of action involves inhibiting very-long-chain fatty acid synthesis in plants, disrupting cell membrane formation .

Key properties include:

  • Degradation: Follows first-order kinetics in plants (half-life: 1.37–2.33 days) and soil (half-life: 19–21 days), classifying it as non-persistent in plants but moderately persistent in soil .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propisochlor is synthesized through a series of chemical reactions involving the chlorination of acetanilide derivatives. The process typically involves the reaction of 2-chloro-N-isopropylacetanilide with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The raw materials are mixed in reactors equipped with temperature control systems to maintain the optimal reaction conditions. The product is then purified through distillation and crystallization processes to achieve the required purity levels for agricultural use .

Chemical Reactions Analysis

Microbial Degradation Pathways

Propisochlor is metabolized via N-dealkoxymethylation and O-dealkylation by bacterial enzymes.

Key Enzymatic Mechanisms

  • Cytochrome P450 Oxygenase Activity :
    Rhodococcus sp. B2 utilizes a P450 family oxygenase (encoded by the EthABCD gene cluster) to catalyze N-dealkoxymethylation of this compound, yielding intermediates such as N-hydroxyethyl derivatives .

    • Optimal conditions: pH 6.98, 30.1°C, with a maximum degradation efficiency of 86.1% at 50 mg/L substrate concentration .

    • Substrate inhibition kinetics follow the Andrews model:

      q=qmaxSKs+S+S2Kiq=\frac{q_{\text{max}}\cdot S}{K_s+S+\frac{S^2}{K_i}}

      Where qmax=0.42h1q_{\text{max}}=0.42\,\text{h}^{-1}, Ks=23.6mg LK_s=23.6\,\text{mg L}, Ki=235.1mg LK_i=235.1\,\text{mg L} for pretilachlor (a structural analog) .

  • Comparative Activity :
    The EthABCD system also degrades alachlor, acetochlor, and butachlor but shows no activity toward metolachlor .

Environmental Degradation Under Anoxic Conditions

This compound decomposes via reductive and oxidative pathways in the presence of alginite, a natural clay mineral .

Identified Metabolites

MetabolitePathwayDetection Method
Dehydrochlorinated derivativeReductive dechlorinationGC-MS
Sulfenic/sulfinic acid estersOxidative mechanismsGC-MS
  • Kinetics :

    • In buffer solutions, degradation is negligible.

    • With alginite: 50% degradation within 5 days due to enhanced microbial activity .

Hydrolysis in Aqueous Systems

This compound’s stability varies with pH, showing reactivity under extreme acidic/basic conditions .

Hydrolysis Rate Constants

ConditionRate Constant (M⁻¹ h⁻¹)Half-Life (pH 7)
Acidic (HCl)2.8×1032.8\times 10^{-3}>6 weeks
Basic (NaOH)500~13 hours (pH 10.7)
  • Mechanistic Pathways :

    • Base-mediated amide cleavage : Dominant at high pH.

    • Acid-mediated oxazolidine ring opening : Observed in low-pH systems .

Comparative Reactivity with Analogues

This compound exhibits slower degradation kinetics compared to chloroacetamide herbicides like acetochlor and metolachlor .

CompoundBase-Mediated kOHk_{\text{OH}} (M⁻¹ h⁻¹)
This compound500
Benoxacor500
S-metolachlor7.0×1037.0\times 10^{-3}

Scientific Research Applications

Agricultural Applications

1.1 Herbicidal Efficacy

Propisochlor is predominantly used as a pre-emergence herbicide to control annual grasses and some broadleaf weeds in crops such as corn and rice. Research has demonstrated its effectiveness when applied alone or in combination with other herbicides like atrazine and terbutylazine. In field experiments, this compound showed significant control over species such as Brachiaria plantaginea and Amaranthus viridis for up to 45 days post-application .

Table 1: Efficacy of this compound in Weed Control

TreatmentDosage (g/ha)Control Efficacy (%)Duration (Days)
This compound Alone10088545
This compound + Atrazine1008/14009045
This compound + Terbutylazine1008+18008845

Environmental Impact Studies

2.1 Decomposition and Soil Interaction

Studies have investigated the degradation of this compound in soil environments, particularly its interaction with alginite, a type of oil shale rock. Laboratory experiments revealed that the presence of alginite significantly accelerated the herbicide's degradation, reducing its concentration below 50% within five days under controlled conditions. The degradation products included various metabolites indicating both reductive and oxidative mechanisms .

2.2 Toxicological Profile

The toxicological effects of this compound have been studied extensively, particularly concerning its impact on liver function and gut health in animal models. Research indicated that exposure to this compound led to liver toxicity and alterations in gut microbiota composition, which could impair intestinal health . The findings suggest that this compound can induce significant physiological changes, warranting careful consideration of its use in agricultural practices.

Case Studies

3.1 Study on Intestinal Barrier Function

A recent study analyzed the effects of this compound on intestinal barrier integrity using mice models. The results showed that exposure impaired gut morphology and reduced the expression of tight junction proteins, leading to increased permeability and activation of pyroptosis signaling pathways . This case underscores the potential health risks associated with herbicide exposure beyond agricultural applications.

3.2 Field Trials on Crop Yield

Field trials conducted in Brazil assessed the impact of this compound on corn yield when used alone or in combination with other herbicides. The trials demonstrated that while this compound effectively controlled target weed species, its application did not adversely affect corn growth or yield, suggesting its safe use within recommended dosages .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Chloroacetamide Herbicides

Propisochlor belongs to the chloroacetamide class, which includes alachlor, acetochlor, butachlor, metolachlor, and pretilachlor. These compounds share a core structure but differ in substituents, influencing their environmental behavior, toxicity, and detection.

Structural Differences and Cross-Reactivity

Compound Key Structural Feature Cross-Reactivity with Propisoclonal Antibody
This compound Propyl-isopropoxymethyl chain 100% (Reference)
Acetochlor Ethoxymethyl group (lacks propyl chain) 11.6%
Alachlor Methoxymethyl group <3.0%
Butachlor Butoxymethyl group <3.0%
Pretilachlor Ethoxymethyl with pyridinyl group 2.5%

Key Insight : The alkoxyalkyl chain (e.g., propyl-isopropoxymethyl in this compound) is critical for antibody recognition, explaining low cross-reactivity with alachlor/butachlor and moderate reactivity with acetochlor .

Environmental Behavior

Adsorption in Soil

Degradation Pathways

  • Microbial Degradation : The enzyme EthABDB2 performs N-dealkoxymethylation on this compound, acetochlor, alachlor, and butachlor, yielding metabolites like CMEPA (for this compound) and CDEPA (for alachlor/butachlor) . Metolachlor is resistant to this pathway.
  • Photodegradation : this compound degrades faster under alkaline conditions (first-order kinetics) and is accelerated by dissolved oxygen and surfactant micelles (e.g., SDBS above critical micelle concentration) .

Analytical Detection

Method LOD (ng/mL) Recovery (%) Time Required Specificity Issues
FPIA 8.4 80.0–86.6 14 min Cross-reacts with acetochlor (11.6%)
HPLC-MS/MS 0.03–0.12 73.7–94.9 Hours High specificity
GC-ECD 0.01 mg/kg 73.8–115.5 Hours Co-elution with acetochlor

FPIA is optimal for rapid screening but requires HPLC/GC confirmation due to acetochlor cross-reactivity .

Toxicity and Residue Dynamics

  • Residues : this compound residues in soybeans and soil at harvest are typically <0.1 mg/kg, compliant with the EU’s temporary MRL of 0.1 mg/kg . Acetochlor residues in corn are similarly low (<0.01 mg/kg) .

Biological Activity

Propisochlor is a chloroacetamide herbicide primarily used for controlling annual grasses and some broadleaf weeds in various crops. Despite its effectiveness in agriculture, increasing concerns about its biological activity and potential toxicity have emerged. This article explores the biological activity of this compound, focusing on its effects on human and animal health, environmental impacts, and relevant case studies.

This compound (chemical formula: C₁₁H₁₄ClN) acts by inhibiting the synthesis of fatty acids in target plants, leading to their death. It is typically applied pre-emergence or pre-plant to control weeds in crops such as maize, potatoes, and soybeans. The herbicide's mode of action involves interference with cellular processes critical for plant growth.

Biological Activity and Toxicity

Recent studies have highlighted several adverse biological effects associated with this compound exposure:

  • Intestinal Barrier Dysfunction : Research indicates that this compound exposure can disrupt intestinal health in mice. It impairs gut morphology, reduces the expression of tight junction proteins, and decreases mucus layer thickness. These changes activate pyroptosis signaling pathways, contributing to inflammation and cell death in the intestinal epithelium .
  • Alterations in Gut Microbiota : The herbicide significantly affects gut microbial diversity. Notably, there is an increase in Bacteroidetes and a decrease in Firmicutes following exposure. Specific gut microbiota such as Parabacteroides and Bacteroides have been shown to correlate negatively with intestinal health outcomes .
  • Hepatotoxicity : this compound has been linked to liver toxicity in both animal models and humans. The compound can induce liver damage through oxidative stress mechanisms, leading to potential long-term health consequences .

Ecotoxicological Impact

This compound's environmental impact has been documented through various studies assessing its ecotoxicity:

  • Aquatic Life : Case studies involving pesticide spills have demonstrated that this compound can severely affect fish and benthic macroinvertebrate communities. Following a spill incident, significant degradation in fish populations was observed, with many species temporarily extirpated from affected areas .
  • Soil Health : this compound's persistence in soil varies, with degradation half-lives reported between 4.0 to 13.6 days depending on environmental conditions. Its application can also disrupt soil microbial communities, impacting overall soil health .

Case Studies

Several case studies provide insight into the biological activity of this compound:

  • Pesticide Spill Assessment : A bioassessment conducted after a pesticide spill revealed acute toxicity levels of this compound that led to a drastic decline in aquatic biodiversity. Fish species richness was notably reduced below the spill site, indicating significant ecological disruption .
  • Weed Control Efficacy : In agricultural settings, studies have shown that this compound effectively controls weed populations in green peas while also raising concerns about potential non-target effects on beneficial organisms within the ecosystem .

Summary of Findings

The biological activity of this compound presents a complex profile of efficacy as an herbicide alongside significant risks to both human health and environmental integrity. Key findings include:

Aspect Findings
Intestinal HealthImpaired gut morphology; reduced tight junction proteins; activated pyroptosis
Gut MicrobiotaIncreased Bacteroidetes; decreased Firmicutes
HepatotoxicityInduces oxidative stress leading to liver damage
Aquatic ToxicitySignificant fish population declines post-spill
Soil HealthVariable persistence; potential disruption of soil microbes

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting and quantifying Propisochlor in environmental matrices (e.g., soil, crops)?

this compound analysis typically involves extraction with methanol/water (soil) or acetone (corn), followed by solid-phase extraction (SPE) for purification. High-performance liquid chromatography (HPLC) paired with mass spectrometry is widely used for quantification due to its sensitivity and specificity. For enantiomer separation, chiral columns are critical to isolate R-(+) and S-(−) isomers, as enantioselective toxicity varies significantly .

Q. How do researchers establish dose ranges for chronic toxicity studies of this compound in animal models?

Dose selection follows OECD Guideline No. 116 and IARC protocols. The maximum tolerated dose (MTD) is determined via preliminary studies assessing body weight loss, hepatotoxicity, and organ hyperplasia. For this compound, a 2-year rat study established MTD at 200 mg/kg/day, with a no-observed-adverse-effect level (NOAEL) of 20 mg/kg/day .

Q. What statistical frameworks are essential for analyzing contradictory findings in this compound toxicity studies?

Use multivariate regression to control confounding variables (e.g., survival rate, tumor latency). For dose-response inconsistencies, apply non-linear models (e.g., Hill equation) and assess statistical power via post-hoc analysis. Contradictions in carcinogenicity data (e.g., benign vs. malignant tumor ratios) require Kaplan-Meier survival curves and Cox proportional hazards models .

Advanced Research Questions

Q. How can enantioselective toxicity of this compound be systematically evaluated in cellular models?

Design in vitro assays using SP2/0 myeloma cells or similar lines. Treat cells with rac-propisochlor and individual enantiomers (R-(+) and S-(−)). Measure cytotoxicity via MTT assays and apoptosis via flow cytometry (Annexin V/PI staining). Synergy between enantiomers is assessed using the Combination Index (CI) method, where CI < 1 indicates synergistic effects .

Q. What methodologies address the challenge of reconciling conflicting data on this compound’s carcinogenic potential?

Adopt a tiered approach:

Replicate studies under OECD-GLP conditions with standardized protocols.

Meta-analysis of tumor incidence data, stratifying by species, dose, and exposure duration.

Mechanistic studies to identify biomarkers (e.g., oxidative stress markers, DNA adducts) linked to carcinogenicity.
Contradictions in rat studies (e.g., no carcinogenicity at MTD vs. hepatotoxicity) highlight the need for species-specific metabolic profiling .

Q. How should researchers design longitudinal studies to assess this compound’s chronic ecological impacts?

Use randomized complete-block designs for field studies. Monitor herbicide residues in soil (via SPE-HPLC) and crop uptake (LC-MS/MS). Pair with ecological surveys of non-target species (e.g., earthworms, pollinators). For statistical rigor, apply mixed-effects models to account for temporal and spatial variability .

Q. What strategies optimize the validation of this compound toxicity thresholds in regulatory contexts?

Combine in vivo and in silico methods:

  • In vivo : Follow OECD 452 (chronic toxicity) with histopathology of target organs (liver, thyroid).
  • In silico : Use QSAR models to predict metabolite toxicity and read-across to structurally similar herbicides.
    Validate thresholds via benchmark dose (BMD) modeling, ensuring alignment with EPA/EFSA guidelines .

Q. Methodological Considerations Table

Research Aspect Key Methodologies Critical Parameters References
Enantiomer SeparationChiral HPLC with polysaccharide-based columnsRetention time, enantiomeric excess (ee)
Chronic Toxicity TestingOECD 452, 24-month rat studiesMTD, NOAEL, tumor multiplicity factor
Ecological Residue AnalysisSPE-HPLC, LC-MS/MSLimit of detection (LOD), matrix effects
Synergistic ToxicityCombination Index (CI) methodIsobolograms, dose-effect curves

Properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(propan-2-yloxymethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-12(4)15(13)17(14(18)9-16)10-19-11(2)3/h6-8,11H,5,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNDFYDURHAESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COC(C)C)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058205
Record name Propisochlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86763-47-5
Record name Propisochlor
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86763-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propisochlor [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086763475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propisochlor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPISOCHLOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88248R3YQC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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